[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of this compound typically involves a multi-step process:
Starting Materials: : The synthesis starts with the preparation of thienothiopyran and chloropyridine derivatives.
Coupling Reaction: : The core structure is formed through a coupling reaction between the thienothiopyran derivative and the chloropyridine derivative under catalytic conditions.
Oxidation: : The intermediate product undergoes an oxidation reaction to form the dioxo group.
Final Product: : The final product is obtained after purification, usually by recrystallization or chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
Oxidation: : It can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions can modify the thienothiopyran ring structure.
Common reagents and conditions
Oxidizing agents: : such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : such as lithium aluminum hydride for reduction reactions.
Catalysts: : like palladium or copper complexes for coupling and substitution reactions.
Scientific Research Applications
This compound has found applications in several research fields:
Chemistry: : As a building block for the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a biological probe due to its unique structure.
Medicine: : Studied for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it interacts with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Compared to other thienothiopyran and pyridine derivatives, this compound stands out due to its dioxo-thienothiopyran core, which imparts unique electronic properties. Similar compounds include:
[(E)-(5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] pyridine-3-carboxylate: : Lacks the dioxo groups and thus exhibits different chemical reactivity.
Chloropyridine derivatives: : Common in medicinal chemistry but typically lack the thienothiopyran moiety, giving them different pharmacological profiles.
This compound's distinct structure allows for unique applications and interactions, making it a valuable subject for further research and development
Properties
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4S2/c14-11-2-1-8(7-15-11)12(17)20-16-10-4-6-22(18,19)13-9(10)3-5-21-13/h1-3,5,7H,4,6H2/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFVASDFZFQQDT-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CN=C(C=C3)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CN=C(C=C3)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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